molecular formula C7H10BrClN2 B1289230 (5-Bromo-2-methylphenyl)hydrazine hydrochloride CAS No. 214915-80-7

(5-Bromo-2-methylphenyl)hydrazine hydrochloride

Cat. No.: B1289230
CAS No.: 214915-80-7
M. Wt: 237.52 g/mol
InChI Key: PJCDKQYITVUEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-methylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10BrClN2. It is a derivative of hydrazine, where the hydrazine group is attached to a brominated and methylated benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)hydrazine hydrochloride typically involves the reaction of 5-bromo-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the hydrazine derivative. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using industrial crystallization techniques and is often subjected to quality control measures to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-methylphenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methylphenyl)hydrazine
  • (5-Bromo-2-methylphenyl)hydrazine sulfate
  • (5-Bromo-2-methylphenyl)hydrazine phosphate

Uniqueness

(5-Bromo-2-methylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both bromine and methyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(5-bromo-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCDKQYITVUEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624260
Record name (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214915-80-7
Record name (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-methylaniline (4.80 g, 25.8 mmol) in concentrated HCl (16 mL) was added dropwise a solution of sodium nitrite (1.96 g, 28.4 mmol) in water (10 mL) over 30 minutes at 0° C. To the mixture was added dropwise a solution of SnCl2.2H2O (17.46 g, 77.4 mmol) in concentrated HCl (15 mL) over 50 minutes. After stirring for 1 hour at 0° C., the reaction mixture was basified with 50% NaOH (30 mL). The mixture was further diluted with water (20 mL) and treated with another 50% NaOH (10 mL) and then crushed ice (100 g). The reaction mixture was extracted with ether (3×100 mL) and the combined organic phases were washed with brine, dried over Na2SO4, and filtered. The filtrate was acidified by adding an anhydrous solution of HCl in ether (1 N in ether, 31 mL, 31 mmol). The precipitate was collected and dried under reduced pressure to give 4.57 g (75%) of title compound as a white amorphous solid. 1H NMR (DMSO): 300 MHz δ 10.31 (bs, 3H), 8.11 (bs, 1H), 7.12 (s, 1H), 7.06 (m, 2H), 2.14 (s, 3H).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
1.96 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
17.46 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Eight
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.